4-(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)morpholine
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Overview
Description
4-(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)morpholine is a complex organic compound that features a morpholine ring attached to a phenyl group, which is further substituted with a methyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)morpholine typically involves the formation of the pyrrole ring followed by its attachment to the phenyl group and subsequent morpholine ring formation. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as flash chromatography and recrystallization is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(4-Morpholinyl(phenyl)methyl)morpholine
- 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid
Uniqueness
4-(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with a morpholine ring makes it a versatile scaffold for drug discovery and material science .
Properties
Molecular Formula |
C15H18N2O |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-(2-methyl-4-pyrrol-1-ylphenyl)morpholine |
InChI |
InChI=1S/C15H18N2O/c1-13-12-14(16-6-2-3-7-16)4-5-15(13)17-8-10-18-11-9-17/h2-7,12H,8-11H2,1H3 |
InChI Key |
YSSVAHKDQYPZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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